4-Bromo-2-ethylthiazole
CAS No.: 120258-27-7
Cat. No.: VC21077410
Molecular Formula: C5H6BrNS
Molecular Weight: 192.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120258-27-7 |
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Molecular Formula | C5H6BrNS |
Molecular Weight | 192.08 g/mol |
IUPAC Name | 4-bromo-2-ethyl-1,3-thiazole |
Standard InChI | InChI=1S/C5H6BrNS/c1-2-5-7-4(6)3-8-5/h3H,2H2,1H3 |
Standard InChI Key | UGOTVBQVKYAZSV-UHFFFAOYSA-N |
SMILES | CCC1=NC(=CS1)Br |
Canonical SMILES | CCC1=NC(=CS1)Br |
Introduction
Chemical Structure and Properties
4-Bromo-2-ethylthiazole is a thiazole derivative with a five-membered ring containing both sulfur and nitrogen atoms. Its structural characteristics play a crucial role in determining its chemical reactivity and potential applications.
Structural Features
The molecular structure of 4-Bromo-2-ethylthiazole consists of a thiazole ring with specific substituents that contribute to its chemical behavior:
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A thiazole core (five-membered heterocyclic ring containing sulfur and nitrogen)
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A bromine atom at the 4-position, which serves as an excellent leaving group for various chemical transformations
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An ethyl group at the 2-position, which influences the electronic properties and reactivity of the ring system
This structural arrangement provides the compound with unique reactivity patterns that make it valuable in organic synthesis and pharmaceutical research .
Synthesis Methods
The preparation of 4-Bromo-2-ethylthiazole can be achieved through various synthetic routes, with bromination of 2-ethylthiazole being the most common approach.
Laboratory Scale Synthesis
The primary method for synthesizing 4-Bromo-2-ethylthiazole involves selective bromination of 2-ethylthiazole:
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The reaction typically employs bromine or alternative brominating reagents under controlled conditions to ensure selective substitution at the 4-position.
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The process is usually conducted in inert solvents such as dichloromethane or chloroform.
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Temperature control is critical to prevent over-bromination, with reactions often performed at low temperatures.
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Purification is commonly achieved through distillation or column chromatography.
Industrial Scale Production
For industrial production, similar synthetic routes are employed but with modifications to accommodate larger scales:
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The process utilizes larger reactors with precise control of reaction parameters.
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Temperature, pressure, and reagent addition rates are carefully monitored to ensure consistent product quality.
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Purification techniques include fractional distillation or recrystallization to achieve high purity.
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Quality control measures are implemented throughout the production process to ensure consistent product specifications.
Chemical Reactivity and Reactions
4-Bromo-2-ethylthiazole demonstrates diverse chemical reactivity, particularly due to the presence of the bromine atom and the inherent properties of the thiazole ring.
Types of Reactions
The compound can undergo several types of chemical transformations:
Substitution Reactions
The bromine atom at the 4-position serves as an excellent leaving group, facilitating various nucleophilic substitution reactions:
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Nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom under appropriate conditions.
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These reactions typically proceed via an addition-elimination mechanism characteristic of aromatic substitution.
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The resulting products retain the thiazole core but with different functional groups at the 4-position .
Cross-Coupling Reactions
4-Bromo-2-ethylthiazole can participate in transition metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids or esters to form C-C bonds
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Sonogashira coupling with terminal alkynes
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Stille coupling with organostannanes
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Negishi coupling with organozinc compounds
These reactions provide versatile methods for introducing various substituents at the 4-position, expanding the structural diversity of thiazole derivatives .
Oxidation and Reduction Reactions
The thiazole ring can undergo various oxidation and reduction processes:
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Oxidation can lead to the formation of sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction, particularly of the bromine substituent, can be achieved using reducing agents such as lithium aluminum hydride, producing 2-ethylthiazole or other derivatives.
Reaction Conditions and Reagents
Typical reaction conditions for transformations involving 4-Bromo-2-ethylthiazole include:
Reaction Type | Common Reagents | Typical Conditions | Products |
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Nucleophilic Substitution | Amines, thiols, alkoxides | Polar solvents (DMF, DMSO), 60-120°C | 4-substituted-2-ethylthiazoles |
Suzuki Coupling | Boronic acids, Pd catalysts | Base (K₂CO₃, Cs₂CO₃), THF/water, 60-100°C | 4-aryl-2-ethylthiazoles |
Oxidation | H₂O₂, m-CPBA | Acetic acid, 0-25°C | Sulfoxides, sulfones |
Reduction | LiAlH₄, NaBH₄ | THF, ether, 0-25°C | 2-ethylthiazole derivatives |
These reactions demonstrate the versatility of 4-Bromo-2-ethylthiazole as a building block in organic synthesis .
Biological Activities and Applications
Thiazole derivatives, including 4-Bromo-2-ethylthiazole, have attracted considerable interest due to their diverse biological activities and potential applications.
Synthetic Applications
4-Bromo-2-ethylthiazole serves as a valuable intermediate in organic synthesis:
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Building block for more complex heterocyclic systems
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Precursor for the synthesis of biologically active compounds
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Starting material for the preparation of ligands used in coordination chemistry
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Component in the development of functional materials
Its reactive bromine substituent makes it particularly useful for introducing the thiazole moiety into more complex molecular architectures through cross-coupling reactions and other transformations.
Research and Development
The compound finds applications in various research and development areas:
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As a tool for studying structure-activity relationships of thiazole-based compounds
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In the development of new synthetic methodologies
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For exploring novel reaction pathways involving heterocyclic systems
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In the investigation of thiazole-based materials for various applications
Structure-Activity Relationships
Understanding the relationship between the structural features of 4-Bromo-2-ethylthiazole and its biological activities provides valuable insights for drug design and development.
Key Structural Elements
The thiazole core of 4-Bromo-2-ethylthiazole contributes significantly to its potential biological activities:
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The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding and coordination with biological targets.
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The planar aromatic structure allows for π-π stacking interactions with aromatic residues in proteins.
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The bromine substituent at the 4-position provides a site for structural diversification and can engage in halogen bonding interactions.
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The ethyl group at the 2-position influences the lipophilicity and electronic properties of the molecule .
Comparative Analysis
Comparison with related thiazole derivatives provides insights into the structure-activity relationships:
Compound | Structural Difference | Potential Impact on Activity |
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4-Bromo-2-methylthiazole | Methyl instead of ethyl at position 2 | Reduced lipophilicity, altered binding properties |
2-Ethylthiazole | No bromine at position 4 | Reduced reactivity, different electronic properties |
4-Bromo-2-(trimethylsilyl)thiazole | Trimethylsilyl instead of ethyl at position 2 | Enhanced reactivity, different steric properties |
Ethyl 4-bromothiazole-2-carboxylate | Carboxylate instead of ethyl at position 2 | Altered electronic properties, additional binding site |
These structural variations can significantly influence the biological activities and chemical reactivities of the compounds .
Amount of Compound | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
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1 mg | 5.2063 mL | 1.0413 mL | 0.5206 mL |
5 mg | 26.0313 mL | 5.2063 mL | 2.6031 mL |
10 mg | 52.0625 mL | 10.4125 mL | 5.2063 mL |
When preparing stock solutions, consider the following recommendations:
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Select an appropriate solvent based on the experiment requirements and the compound's solubility
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Store solutions in separate aliquots to avoid degradation from repeated freezing and thawing
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For long-term storage, keep at -80°C (use within 6 months) or at -20°C (use within 1 month)
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To enhance solubility, heating to 37°C followed by sonication may be beneficial
Research Findings and Future Directions
Current Research Status
Recent research involving thiazole derivatives similar to 4-Bromo-2-ethylthiazole has revealed promising findings:
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Bis-thiazole derivatives have demonstrated potent anti-cancer activities in vitro, with several compounds showing the ability to induce apoptosis in cancer cell lines.
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Certain thiazole compounds have been found to inhibit Pim-1 kinase, which is highly expressed in some solid tumors, suggesting a potential mechanism for their anticancer effects.
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Molecular docking simulations have been used to study the binding affinities of thiazole derivatives to Pim-1 kinase proteins, providing insights into their mode of action .
Additionally, thiazole-based compounds have been explored for their potential as:
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Antitubercular agents, with some compounds showing activity comparable to rifampicin
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Antiviral agents, with activity in the nanomolar range
Future Research Directions
Several promising research directions for 4-Bromo-2-ethylthiazole and related compounds include:
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Further exploration of structure-activity relationships to optimize biological activities
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Development of novel synthetic methodologies utilizing 4-Bromo-2-ethylthiazole as a building block
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Investigation of potential applications in materials science, including development of functional materials
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Detailed studies of the pharmacokinetic and pharmacodynamic properties of thiazole-based drug candidates
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Exploration of combination therapies involving thiazole derivatives for enhanced therapeutic effects
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